molecular formula C7H4NNaO2S B8609557 Sodium 4-cyanobenzenesulfinate

Sodium 4-cyanobenzenesulfinate

Cat. No. B8609557
M. Wt: 189.17 g/mol
InChI Key: WNRREQPZEBZGFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402595B2

Procedure details

[Step 1] To an aqueous solution (180 ml) of sodium sulfite (9.7 g) and sodium hydrogen carbonate (11.8 g) was added 4-cyanobenzenesulfonyl chloride (14.1 g) at room temperature and the mixture was stirred at 70° C. for 4 hrs. The solvent was evaporated under reduced pressure and the obtained residue was purified by medium pressure preparative liquid chromatography (MCI GEL, CHP20P (75-150μ), eluant=water) to give sodium 4-cyanobenzenesulfinate (15.9 g, 99%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+:5].[C:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1)#[N:7]>S([O-])([O-])=O.[Na+].[Na+]>[C:6]([C:8]1[CH:9]=[CH:10][C:11]([S:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)#[N:7].[Na+:5] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
14.1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by medium pressure preparative liquid chromatography (MCI GEL, CHP20P (75-150μ), eluant=water)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.